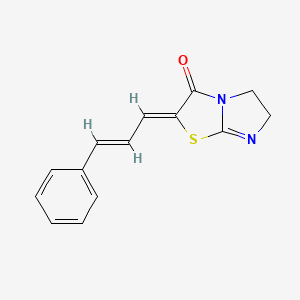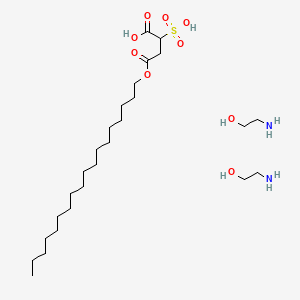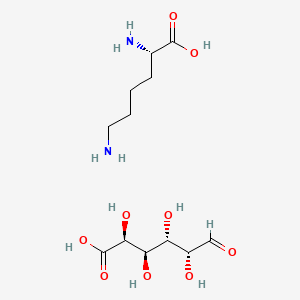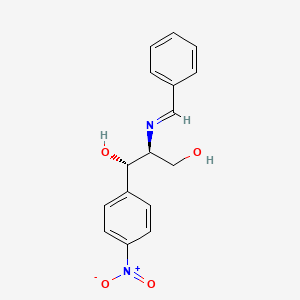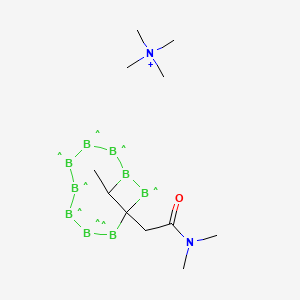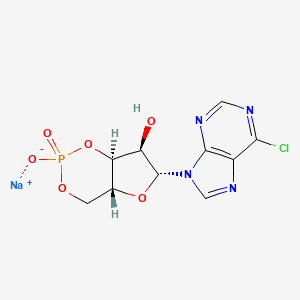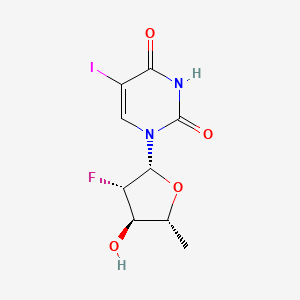
2-Acetamido-N-antipyrinylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-N-antipyrinylbutyramide is an organic compound with the molecular formula C17H22N4O3 and a molecular weight of 330.43 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an acetamido group and an antipyrinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-antipyrinylbutyramide typically involves the reaction of antipyrine with butyric anhydride in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-60°C and using a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial method also includes purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-N-antipyrinylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-N-antipyrinylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-Acetamido-N-antipyrinylbutyramide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes, leading to its analgesic and antipyretic effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes, which play a role in the production of prostaglandins responsible for pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-1,3-benzothiazole-6-carboxamide: Known for its potential as a BRAFV600E inhibitor.
2-Acetamido-N-benzyl-2-hydroxyacetamide: Studied for its antiepileptic properties.
2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide: Investigated for its potential as an antiepileptic drug .
Uniqueness
2-Acetamido-N-antipyrinylbutyramide stands out due to its unique combination of an acetamido group and an antipyrinyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
81217-06-3 |
|---|---|
Fórmula molecular |
C17H22N4O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-acetamido-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C17H22N4O3/c1-5-14(18-12(3)22)16(23)19-15-11(2)20(4)21(17(15)24)13-9-7-6-8-10-13/h6-10,14H,5H2,1-4H3,(H,18,22)(H,19,23) |
Clave InChI |
KNRQVMOOQOIWGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


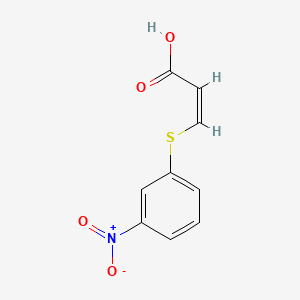

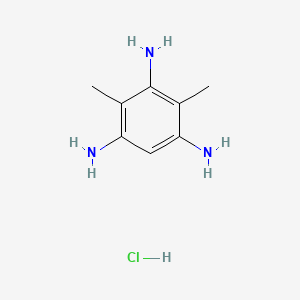

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
